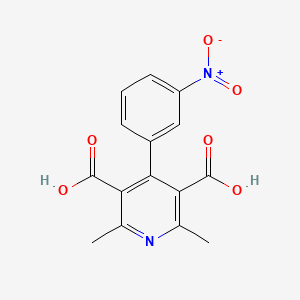
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid is a chemical compound known for its role in the synthesis of various pharmacologically active molecules. It is particularly significant in the preparation of benidipine hydrochloride metabolites, which are studied for their potential as antihypertensive and antianginal agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid can be achieved through several methods. One common approach involves the alkaline hydrolysis of precursor compounds in aqueous ethanol. For instance, the synthesis of its 3-methylthiomethyl ester variant was achieved with an 83% yield using this method . Another method includes esterification of optically active monocarboxylic acids, which are derived from racemic mixtures through optical resolution using cinchonidine and cinchonine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar hydrolysis and esterification techniques. The specific conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nitrophenyl group, potentially forming nitroso or amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require nucleophiles such as amines or thiols.
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or nitroso-substituted variants. These derivatives can have different pharmacological properties and applications.
科学的研究の応用
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the production of various chemical products, including those for therapeutic use.
作用機序
The mechanism of action of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid and its derivatives involves their interaction with calcium channels. As calcium antagonists, these compounds inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is particularly relevant in the context of antihypertensive and antianginal therapies .
類似化合物との比較
Similar Compounds
2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-methyl ester: Used in the prevention and therapy of atherosclerotic degradation of arterial walls.
Dipicolinic acid (2,6-Pyridinedicarboxylic acid): Known for its role in bacterial spore resistance and stability.
Uniqueness
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid is unique due to its specific structural features and its role in the synthesis of benidipine hydrochloride metabolites. Its ability to act as a calcium antagonist sets it apart from other similar compounds, making it particularly valuable in the development of cardiovascular drugs .
特性
CAS番号 |
88434-68-8 |
|---|---|
分子式 |
C15H12N2O6 |
分子量 |
316.26 g/mol |
IUPAC名 |
2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C15H12N2O6/c1-7-11(14(18)19)13(12(15(20)21)8(2)16-7)9-4-3-5-10(6-9)17(22)23/h3-6H,1-2H3,(H,18,19)(H,20,21) |
InChIキー |
QLKWNZOBTJKSCW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


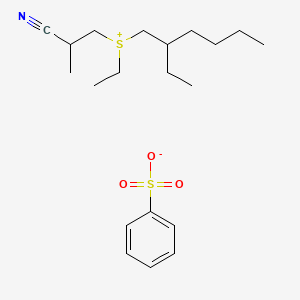

![1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea](/img/structure/B12684642.png)

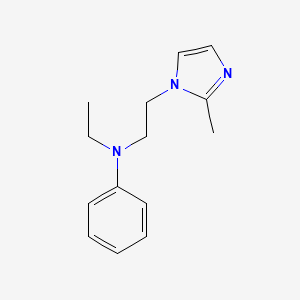
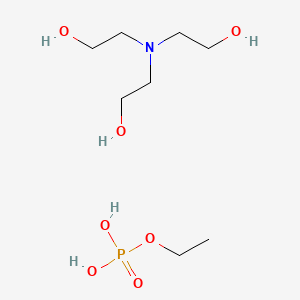





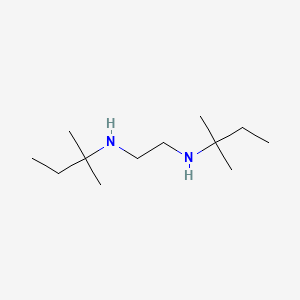
![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)

